molecular formula C10H12O2 B6228909 4-(2-hydroxypropyl)benzaldehyde CAS No. 1357255-97-0

4-(2-hydroxypropyl)benzaldehyde

Cat. No.: B6228909
CAS No.: 1357255-97-0
M. Wt: 164.2
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Description

4-(2-Hydroxypropyl)benzaldehyde is an organic compound with the molecular formula C_9H_10O_2. It is a derivative of benzaldehyde, where a hydroxypropyl group is attached to the benzene ring at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common method involves the reaction of benzaldehyde with ethylene oxide in the presence of a Grignard reagent, such as ethyl magnesium bromide, followed by hydrolysis.

  • Reductive Amination: Another method is the reductive amination of this compound with ammonia and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale Grignard reactions or reductive amination processes, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to 4-(2-hydroxypropyl)benzoic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and mild conditions.

  • Substitution: Nitric acid for nitration, halogens for halogenation, and Lewis acids for catalysis.

Major Products Formed:

  • Oxidation: 4-(2-hydroxypropyl)benzoic acid.

  • Reduction: 4-(2-hydroxypropyl)benzyl alcohol.

  • Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

4-(2-Hydroxypropyl)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is employed in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(2-hydroxypropyl)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity, while the aldehyde group can form Schiff bases with amino groups in biological molecules, influencing their activity.

Comparison with Similar Compounds

  • 4-(2-Hydroxypropyl)phenol: Similar structure but with a hydroxyl group instead of an aldehyde.

  • 4-(2-Hydroxypropyl)morpholine: Contains a morpholine ring instead of a benzene ring.

Uniqueness: 4-(2-Hydroxypropyl)benzaldehyde is unique due to its combination of hydroxypropyl and aldehyde functional groups on the benzene ring, which provides distinct chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

1357255-97-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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